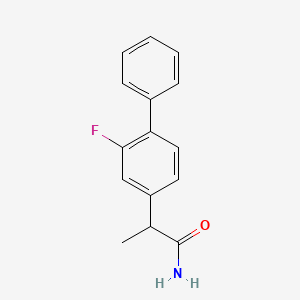
Flurbiprofen amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flurbiprofen amide is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. This compound is synthesized by conjugating flurbiprofen with specific amine-containing molecules, resulting in compounds with potential therapeutic benefits, including anti-inflammatory and antioxidant activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Flurbiprofen amide can be synthesized by reacting flurbiprofen acid with various aromatic or aliphatic primary amines in the presence of 1,1-carbonyldiimidazole (CDI) in a basic medium using acetonitrile as a solvent . The reaction typically involves the formation of an amide bond between the carboxyl group of flurbiprofen and the amine group of the chosen amine.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Flurbiprofen amide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted flurbiprofen amides, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Flurbiprofen amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and as a prodrug to improve the pharmacokinetic profile of flurbiprofen
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
Flurbiprofen amide exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which reduces the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever . Additionally, this compound may interact with other molecular targets and pathways, contributing to its anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen amide: Another NSAID amide derivative with similar anti-inflammatory properties.
Ketoprofen amide: Known for its analgesic and anti-inflammatory effects.
Naproxen amide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
Flurbiprofen amide is unique due to its specific molecular structure, which allows for targeted drug delivery and potentially reduced side effects compared to other NSAID amide derivatives. Its ability to form bioisosteres offers an avenue for optimizing its pharmacokinetics, bioavailability, and safety profile .
Propriétés
Formule moléculaire |
C15H14FNO |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14FNO/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
Clé InChI |
MRGROCIVLXFMNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


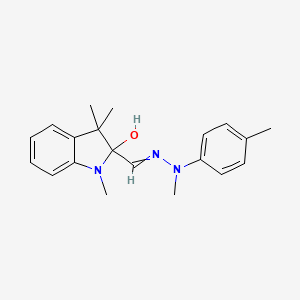
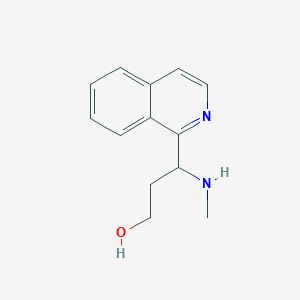
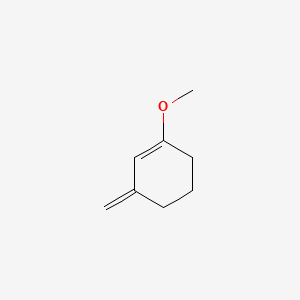
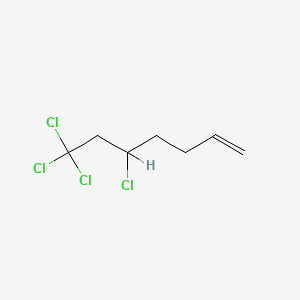
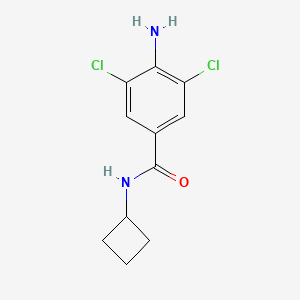
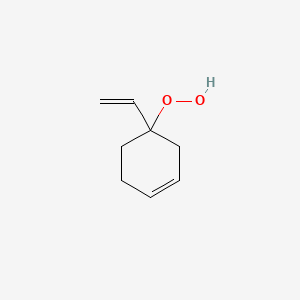
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
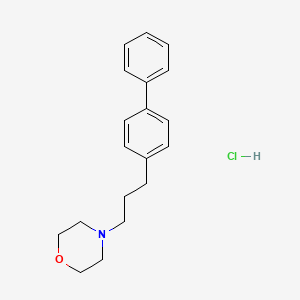
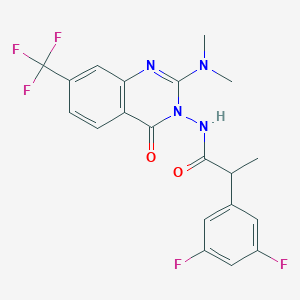
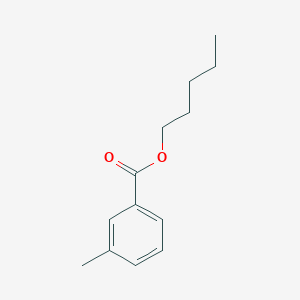
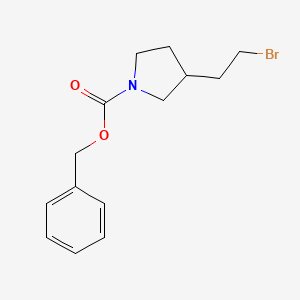


![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
